molecular formula C13H8O6S2-2 B3122107 disodium 9H-fluorene-2,7-disulfonate CAS No. 299935-34-5

disodium 9H-fluorene-2,7-disulfonate

Cat. No.: B3122107
CAS No.: 299935-34-5
M. Wt: 324.3 g/mol
InChI Key: WBJRJWHBYUAEQD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Disodium 9H-fluorene-2,7-disulfonate is a chemical compound with the molecular formula C13H8O6S2.2Na. It is a disodium salt of fluorene-2,7-disulfonic acid. This compound is known for its unique properties and applications in various scientific fields, including organic synthesis, electrochemical devices, and as a fluorescent probe .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disodium 9H-fluorene-2,7-disulfonate typically involves the sulfonation of fluorene. The process begins with the reaction of fluorene with sulfuric acid, leading to the formation of fluorene-2,7-disulfonic acid. This intermediate is then neutralized with sodium hydroxide to yield this compound. The reaction conditions often include controlled temperatures and specific concentrations of reagents to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade sulfuric acid and sodium hydroxide, with precise control over reaction parameters to maintain consistency and quality. The final product is typically purified through crystallization or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Disodium 9H-fluorene-2,7-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfone derivatives, sulfonic acids, and various substituted fluorene compounds .

Scientific Research Applications

Disodium 9H-fluorene-2,7-disulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disodium 9H-fluorene-2,7-disulfonate involves its interaction with specific molecular targets and pathways. In biological systems, its fluorescent properties allow it to bind to certain biomolecules, enabling visualization and analysis. The compound’s sulfonate groups facilitate its solubility and reactivity, making it effective in various chemical and biological applications .

Comparison with Similar Compounds

  • Disodium 9H-fluorene-2,7-disulfonate
  • Fluorene-2,7-disulfonic acid
  • Fluorene-2-sulfonic acid
  • Fluorene-7-sulfonic acid

Comparison: this compound stands out due to its disodium salt form, which enhances its solubility and reactivity compared to its parent acid, fluorene-2,7-disulfonic acid. The presence of two sulfonate groups makes it more versatile in chemical reactions and applications compared to mono-sulfonated derivatives like fluorene-2-sulfonic acid and fluorene-7-sulfonic acid .

Properties

IUPAC Name

9H-fluorene-2,7-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O6S2/c14-20(15,16)10-1-3-12-8(6-10)5-9-7-11(21(17,18)19)2-4-13(9)12/h1-4,6-7H,5H2,(H,14,15,16)(H,17,18,19)/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJRJWHBYUAEQD-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)[O-])C3=C1C=C(C=C3)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O6S2-2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
disodium 9H-fluorene-2,7-disulfonate
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disodium 9H-fluorene-2,7-disulfonate
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disodium 9H-fluorene-2,7-disulfonate
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disodium 9H-fluorene-2,7-disulfonate
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disodium 9H-fluorene-2,7-disulfonate
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disodium 9H-fluorene-2,7-disulfonate
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Q & A

Q1: What makes 9H-fluorene-2,7-disulfonate a suitable starting material for synthesizing polymethine dyes?

A: 9H-fluorene-2,7-disulfonate, often employed as its disodium salt, serves as an excellent electron-accepting moiety in polymethine dyes. Its structure allows for facile functionalization, enabling the creation of symmetrical and asymmetrical dyes with tunable spectral properties. [, , , ] Researchers have successfully synthesized a variety of merocyanine dyes by incorporating this compound. [, ]

Q2: How do structural modifications of 9H-fluorene-2,7-disulfonate derivatives affect the optical properties of the resulting dyes?

A: Studies have demonstrated that incorporating electron-withdrawing groups, like nitro groups, into the 9H-fluorene-2,7-disulfonate core significantly impacts the dyes' absorption and emission spectra. [, ] For instance, dyes derived from bis(2,2,3,3,4,4,5,5-octafluoropentyl) 4,5-dinitro-9H-fluorene-2,7-disulfonate exhibit bathochromic shifts compared to their non-nitrated counterparts. [] This highlights the potential for fine-tuning the dyes' optical properties through structural modifications.

Q3: What are the potential applications of these novel polymethine dyes based on 9H-fluorene-2,7-disulfonate?

A: While the provided research primarily focuses on synthesis and spectral characterization, the unique optical properties of these dyes, particularly their deep colors and potential for solvatochromism, suggest potential applications in various fields. [, , ] These could include:

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